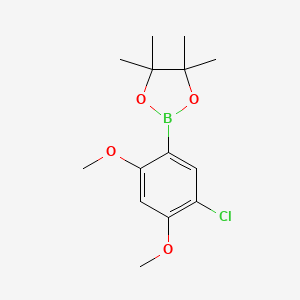![molecular formula C10H12N2O B6162700 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole CAS No. 2098086-63-4](/img/new.no-structure.jpg)
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a versatile chemical compound utilized in various scientific research endeavors. Its unique structure allows for diverse applications, including drug discovery, materials science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the formation of carbon-carbon bonds . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions varying based on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is utilized in the production of materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Pyrazole: A five-membered heterocycle containing two nitrogen atoms, extensively used in various applications.
Oxazole: Another heterocyclic compound with a wide range of biological activities.
Uniqueness: 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole stands out due to its unique combination of an ethynyl group and an oxolan-2-ylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
2098086-63-4 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



